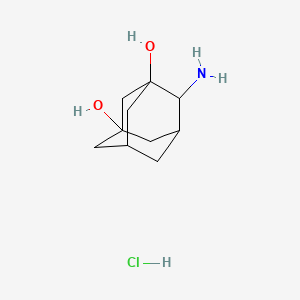
ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate, also known as EATC, is an organic compound with a wide range of applications in the scientific field. It is a colorless, odorless, and water-soluble compound that can be synthesized from a few readily available starting materials. EATC has been used in a variety of research applications, such as drug development, biochemical studies, and more.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been used in a variety of scientific research applications, including drug development, biochemical studies, and more. In drug development, ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been used as a tool for drug solubilization and stabilization, as well as for improving drug delivery. In biochemical studies, ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been used as a tool for protein engineering, as well as for studying protein-ligand interactions. Additionally, ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been used in studies of enzyme inhibition and substrate specificity.
Mecanismo De Acción
The mechanism of action of ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate is not completely understood. However, it is believed that the compound binds to proteins and other molecules through hydrogen bonding and hydrophobic interactions. Additionally, it is believed that ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate can interact with enzymes and other proteins in a way that affects their activity or stability.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate are not completely understood. However, it is believed that the compound can interact with proteins and other molecules in a way that affects their activity or stability. Additionally, ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been found to have an inhibitory effect on some enzymes, suggesting that it may have an effect on the metabolism of certain molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate in laboratory experiments include its low toxicity, its water solubility, and its stability in aqueous solutions. Additionally, ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate is relatively inexpensive and can be synthesized from readily available starting materials. However, there are some limitations to using ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate in laboratory experiments. For example, the compound can be difficult to purify and can be unstable in certain conditions. Additionally, ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate can be toxic to some organisms, so caution should be taken when using it in laboratory experiments.
Direcciones Futuras
There are many potential future directions for the use of ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate in scientific research. For example, the compound could be used to study protein-ligand interactions, enzyme inhibition, and substrate specificity. Additionally, ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate could be used to improve drug delivery and solubilization, as well as to study the effects of the compound on biochemical and physiological processes. Furthermore, ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate could be used to develop new drugs or to improve existing drug therapies.
Métodos De Síntesis
Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate can be synthesized through a few different methods, but the most common method is through the reaction of ethyl trifluoromethanesulfonate and 4-amino-4-(trifluoromethyl)cyclohexan-1-carboxylic acid. This reaction involves the formation of an intermediate, ethyl trifluoromethanesulfonate, which is then converted to the desired product, ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate, through the addition of a base. The reaction is typically run in anhydrous conditions at temperatures ranging from 0-50°C.
Propiedades
IUPAC Name |
ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c1-2-16-8(15)7-3-5-9(14,6-4-7)10(11,12)13/h7H,2-6,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBMHHUZQRYSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)
![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)
![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)

![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![tert-butyl 2-[(2-cyclopropylethyl)sulfanyl]-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6605560.png)
![ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate](/img/structure/B6605563.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid](/img/structure/B6605571.png)
![N-{[4-(difluoromethyl)phenyl]methyl}-2-oxo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6605573.png)


amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)